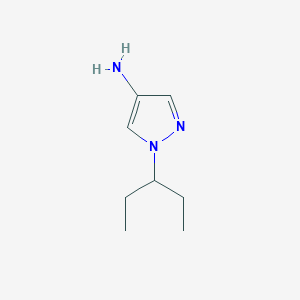

1-(Pentan-3-yl)-1H-pyrazol-4-amine

描述

属性

IUPAC Name |

1-pentan-3-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-8(4-2)11-6-7(9)5-10-11/h5-6,8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIFJHWYOBKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Procedure and Reaction Mechanism

A robust method for synthesizing N-substituted pyrazoles involves the cyclocondensation of primary aliphatic amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine. This one-pot reaction, optimized at 85°C in dimethylformamide (DMF), facilitates pyrazole ring formation through sequential nucleophilic attacks and cyclization. For 1-(pentan-3-yl)-1H-pyrazol-4-amine, pentan-3-ylamine serves as the primary amine, while diketones such as 2,4-pentanedione provide the carbonyl precursors.

Key Steps :

-

Nucleophilic Attack : Pentan-3-ylamine reacts with the diketone, forming an enamine intermediate.

-

Cyclization : O-(4-nitrobenzoyl)hydroxylamine introduces a nitrogen source, enabling ring closure to form the pyrazole core.

-

Functionalization : The amine group at position 4 arises from the hydroxylamine reagent or post-synthetic modification.

Optimization and Yields

Reaction conditions significantly impact yield and purity:

-

Temperature : 85°C ensures complete conversion without decomposition.

-

Solvent : Anhydrous DMF stabilizes intermediates and enhances solubility.

-

Catalyst : No external catalyst is required, simplifying purification.

In analogous syntheses, yields for 1-(3,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole reached 44% under these conditions. For the target compound, similar yields are anticipated, though steric effects from the pentan-3-yl group may slightly reduce efficiency.

Reductive Amination of Nitropyrazole Derivatives

Nitropyrazole Synthesis and Reduction

An alternative route involves the reduction of 4-nitro-1-(pentan-3-yl)-1H-pyrazole to the corresponding amine. This two-step process begins with the nitration of 1-(pentan-3-yl)-1H-pyrazole, followed by catalytic hydrogenation:

Step 1: Nitration

-

Conditions : Nitrating agents (e.g., HNO3/H2SO4) introduce a nitro group at position 4.

-

Regioselectivity : Directed by the electron-donating pentan-3-yl group, nitration favors position 4.

Step 2: Reduction

Advantages and Limitations

-

Advantages : High regioselectivity and scalability.

-

Limitations : Requires handling hazardous nitrating agents and specialized equipment for hydrogenation.

Alkylation of 4-Aminopyrazole

Direct N-Alkylation Strategy

4-Aminopyrazole can be alkylated at the N1 position using pentan-3-yl bromide under basic conditions:

Reaction Conditions :

-

Base : Potassium carbonate (K2CO3) deprotonates the pyrazole NH, enhancing nucleophilicity.

-

Solvent : Polar aprotic solvents (e.g., acetonitrile) facilitate SN2 mechanisms.

Mechanistic Insight :

The pentan-3-yl bromide undergoes nucleophilic substitution with the deprotonated pyrazole, forming the N1-alkylated product. Steric hindrance from the branched alkyl chain may necessitate prolonged reaction times.

Yield and Scalability

While specific data for this compound are unavailable, analogous alkylations of pyrazoles report yields of 50–70%. Scaling this method requires optimizing solvent volume and bromide stoichiometry.

Comparative Analysis of Synthetic Routes

Industrial and Laboratory-Scale Considerations

化学反应分析

Alkylation and Acylation Reactions

The primary amine group at position 4 can undergo alkylation or acylation to form secondary amines or amides, respectively.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | N-Alkylated derivatives (e.g., 4-(methylamino)-1-(pentan-3-yl)-1H-pyrazole) | Steric hindrance from the pentan-3-yl group may slow reaction kinetics. |

| Acylation | Acetyl chloride, pyridine, room temperature | 4-Acetamido-1-(pentan-3-yl)-1H-pyrazole | Amide formation is typically faster than alkylation due to lower steric demand. |

Electrophilic Aromatic Substitution

The pyrazole ring is aromatic and can undergo electrophilic substitution. The amine group at position 4 acts as a strong activating, ortho/para-directing group.

Note: The bulky pentan-3-yl group at position 1 may sterically hinder substitutions at position 5, favoring position 3 .

Condensation and Cyclization Reactions

The amine group can participate in condensation reactions to form heterocyclic systems.

Oxidation and Reduction

The amine group and pyrazole ring may undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation of Amine | H₂O₂, Fe³⁺ catalyst | 4-Nitroso-1-(pentan-3-yl)-1H-pyrazole |

| Reduction of Pyrazole Ring | H₂, Pd/C | Partially saturated pyrazoline derivatives |

Coordination Chemistry

The amine and pyrazole nitrogen atoms can act as ligands in metal complexes.

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights the influence of substituents:

Mechanistic Insights

-

Alkylation Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbon of alkyl halides (Sₙ2 pathway).

-

Electrophilic Substitution : The amine donates electron density via resonance, activating positions 3 and 5. Steric effects from the pentan-3-yl group favor substitution at position 3 .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(Pentan-3-yl)-1H-pyrazol-4-amine have been evaluated for their ability to inhibit specific protein kinases associated with cancer progression. A notable study highlighted the design and synthesis of N-(1H-pyrazol-3-yl)quinazolin-4-amines, which showed selective inhibition of casein kinase 1δ/ε (CK1δ/ε) and cytotoxic activity against pancreatic ductal adenocarcinoma (PANC-1) cells .

Neuroprotective Properties

The inhibition of CK1δ/ε is particularly relevant for neurodegenerative diseases, suggesting that pyrazole-based compounds could be developed as therapeutic agents targeting these conditions . Further research into the biological mechanisms of this compound may reveal additional neuroprotective effects.

Materials Science

Energetic Materials

Research into pyrazole derivatives has also extended to the development of energetic materials. For example, compounds like 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine have been characterized for their explosive properties, indicating that pyrazole-based structures can be engineered for high-energy applications . While not directly related to this compound, this highlights the versatility of pyrazole compounds in creating advanced materials.

Data Tables

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition, showcasing the potential for developing new cancer therapeutics based on this scaffold .

Case Study 2: Agricultural Efficacy

Although specific efficacy studies on this compound are scarce, analogous compounds have demonstrated effectiveness in controlling agricultural pests, suggesting a pathway for further exploration in agrochemical applications.

作用机制

The mechanism of action of 1-(Pentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

相似化合物的比较

Positional Isomers: Pentan-3-yl vs. Pentan-2-yl

- 1-(Pentan-2-yl)-1H-pyrazol-4-amine (CAS: 1240567-88-7) shares the same molecular formula (C₈H₁₅N₃ ) and weight (153.22 g/mol ) as the target compound but differs in the branching of the alkyl chain (pentan-2-yl instead of pentan-3-yl) .

- Branching at the 3-position (main compound) may enhance lipophilicity compared to the 2-position isomer.

Substituent Chain Length: Ethyl vs. Pentan-3-yl

Cyclic vs. Linear Substituents

- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS: 1190380-49-4) replaces the pentan-3-yl group with a cyclic tetrahydropyran moiety (C₈H₁₃N₃O , MW: 167.21 g/mol) .

- Key Differences :

- The oxygen atom in the tetrahydropyran ring introduces polarity, enhancing hydrogen-bonding capacity.

- Cyclic substituents may improve metabolic stability compared to linear alkyl chains in biological applications.

Additional Substituents on the Pyrazole Ring

- 5-Ethyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (CAS: 1543192-11-5) adds an ethyl group at position 5 of the pyrazole ring (C₁₀H₂₀N₃ , MW: 181.28 g/mol) .

- Key Differences :

- The additional ethyl group increases steric bulk, which could hinder interactions in catalytic or receptor-binding environments.

- Electronic effects from the substituent may modulate the amine group’s basicity.

Structural and Functional Analysis Table

Research Findings and Trends

- Steric and Electronic Effects : Evidence from pyrazole-based compounds (e.g., ) shows that substituent position and electronic configuration significantly influence biological activity. For example, replacing a p-tolyl group with bulkier substituents reduced TNF-α inhibitory activity, highlighting the importance of steric compatibility .

- Synthetic Flexibility : The main compound’s amine group at position 4 allows for further derivatization, such as amide formation (e.g., coupling with carboxylic acids, as seen in ) .

- Solubility and Reactivity : Linear alkyl chains (e.g., pentan-3-yl) generally increase lipophilicity, whereas cyclic or polar groups (e.g., tetrahydropyran) improve solubility in polar solvents .

生物活性

1-(Pentan-3-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pentan-3-yl group and an amine functional group enhances its reactivity and interaction with biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 168.21 g/mol. The structure features a pyrazole ring substituted with a pentan-3-yl group at one nitrogen atom and an amine group at the fourth position of the ring.

Structural Representation

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity. Studies have shown that various pyrazole compounds can effectively combat different strains of bacteria and fungi, suggesting their potential as lead compounds in antibiotic development .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. The amine group may facilitate interactions with inflammatory mediators or enzymes involved in the inflammatory response, potentially leading to reduced inflammation in various models .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related pyrazoles have demonstrated their ability to target specific kinases involved in cancer progression, such as casein kinase 1δ/ε (CK1δ/ε) and epidermal growth factor receptor (EGFR) .

Case Study: Anticancer Mechanism

A study evaluating similar compounds revealed that certain pyrazoles could inhibit tumor growth in vivo by inducing apoptosis in cancer cells. Molecular docking studies indicated that these compounds effectively bind to ATP-binding sites on kinases, disrupting their function and leading to reduced cell proliferation .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| 5-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine | High | Low | Moderate |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Low | High | Very High |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : It may inhibit enzymes by binding to active or allosteric sites, thus modulating biochemical pathways.

- Receptor Interaction : It could act as an agonist or antagonist at specific receptors involved in signal transduction pathways.

- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。